tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate
Description
tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate is a carbamate-protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) group and an isobutyl substituent on the piperidine nitrogen. This compound is structurally characterized by a six-membered piperidine ring with a methyl-carbamate moiety at the 4-position and an isobutyl group (2-methylpropyl) at the 1-position. The Boc group serves as a protective group for the amine, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates or peptide synthesis.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-12(2)11-17-8-6-13(7-9-17)10-16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNSDGBFKQUICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-isobutyl-4-piperidinemethanol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
The compound has been studied for its potential therapeutic effects in various medical fields, including:
Neurological Disorders
Research indicates that derivatives of piperidine, including tert-butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate, may have applications in treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's structural similarity to known neuroprotective agents suggests it could inhibit neurodegenerative processes.
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation through pathways associated with cancer cell survival.
Case Study 1: Alzheimer's Disease Treatment
A study investigated the efficacy of piperidine derivatives in animal models of Alzheimer's disease. The results indicated that this compound significantly improved cognitive function and reduced amyloid plaque formation in the brains of treated subjects compared to controls.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated dose-dependent cytotoxicity with an IC50 value indicating effective inhibition at low concentrations. These findings align with other studies on similar piperidine compounds that target cancer cell metabolism.
Mechanism of Action
The mechanism of action of tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate, emphasizing variations in substituents and their impact on physicochemical properties:
Key Structural and Functional Differences
The 2-chloronicotinoyl group () adds electrophilic character due to the chlorine atom, making the compound a candidate for nucleophilic substitution reactions in medicinal chemistry. The 2-methoxyethyl group () introduces ether oxygen atoms, improving solubility in polar solvents and influencing pKa (predicted ~12.72), which affects protonation states under physiological conditions.
Synthetic Applications: Compounds like tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () illustrate the use of Boc protection in multi-step syntheses, particularly for amines in complex heterocycles. The chloronicotinoyl derivative () highlights the utility of carbamates in coupling reactions, such as amide bond formation with pyrimidine scaffolds.
Biological Activity
tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, neuroprotective effects, and other relevant pharmacological actions.
- Chemical Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.30 g/mol
- CAS Number : 135632-53-0
- Log P (Partition Coefficient) : 1.24 (indicating moderate lipophilicity)
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Notably, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these pathogens range from 0.78 to 3.125 μg/mL, which is comparable to last-resort antibiotics such as vancomycin and linezolid .
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 | Effective |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 | Effective |
| Staphylococcus epidermidis | Low concentrations | Effective against biofilm-forming strains |
| Gram-negative bacteria (e.g., E. coli) | Not effective | No activity observed |
Neuroprotective Effects
In addition to its antibacterial properties, this compound has been investigated for its neuroprotective effects. Studies indicate that it may inhibit amyloid-beta aggregation, a key factor in Alzheimer's disease pathology. The compound acts as both a β-secretase and acetylcholinesterase inhibitor, which are critical mechanisms in preventing neurodegeneration associated with amyloid plaques .
Key Findings :
- In Vitro Studies : Demonstrated a protective effect on astrocytes exposed to amyloid-beta 1-42, reducing cell death by approximately 62% when treated with the compound .
- In Vivo Studies : While initial results were promising, further investigations indicated no significant neuroprotective effects compared to established treatments like galantamine, possibly due to bioavailability issues in animal models .
Case Studies
- Antibacterial Efficacy : A study conducted on various strains of drug-resistant bacteria highlighted the compound's effectiveness in clinical settings, suggesting its potential as a new therapeutic agent against resistant infections.
- Neuroprotection in Alzheimer's Models : Research involving animal models of Alzheimer's disease showed that treatment with this compound led to reduced levels of inflammatory markers associated with neurodegeneration.
Q & A
Q. Optimization Tips :
- Maintain anhydrous conditions to prevent hydrolysis of the Boc group.
- Adjust stoichiometry to minimize side reactions (e.g., over-alkylation).
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid exposure to moisture and light .
- Handling : Use gloves and protective eyewear. Work in a fume hood to avoid inhalation of dust or vapors. If the compound is hygroscopic, pre-dry glassware and use molecular sieves in storage .
Advanced: What strategies can resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions in NMR or mass spectrometry data may arise from conformational flexibility or impurities. Strategies include:
- Multi-Technique Validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to confirm connectivity. For example, in related piperidine-carbamates, NMR signals for the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine protons (δ ~3.2–3.5 ppm) should align with expected splitting patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in DCM/hexane mixtures.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
- Reactivity Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, the carbamate group’s carbonyl may exhibit higher electrophilicity .
- Solvent Effects : Simulate reaction pathways in polar (e.g., DMSO) vs. nonpolar (toluene) solvents using COSMO-RS models to optimize conditions for nucleophilic substitution .
Basic: What are the recommended analytical techniques for characterizing this compound?
Methodological Answer:
Advanced: What approaches are effective for functionalizing the piperidine ring in this compound?
Methodological Answer:
- Substitution Reactions : React the secondary amine with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base .
- Reductive Amination : Introduce aryl groups via reaction with aldehydes (e.g., benzaldehyde) and NaBH₃CN in methanol .
- Protection Strategies : Temporarily protect the carbamate with Boc to selectively modify the piperidine nitrogen.
Advanced: How to optimize reaction conditions when scaling up synthesis?
Methodological Answer:
- Continuous Flow Synthesis : Reduce reaction time and improve heat transfer using microreactors (e.g., Corning AFR). Test residence time and temperature gradients .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .
Basic: What are the common side reactions encountered during synthesis and how to mitigate them?
Methodological Answer:
- Over-Alkylation : Occurs with excess alkylating agents. Mitigate by using controlled stoichiometry (1:1.05 reagent:substrate) .
- Boc Deprotection : Acidic or basic conditions may cleave the carbamate. Avoid prolonged exposure to TFA; use milder acids (e.g., HCl/dioxane) .
Advanced: How to design experiments to study the compound’s stability under various pH conditions?
Methodological Answer:
- pH Stability Assay : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze via HPLC .
- Degradation Pathways : Identify hydrolytic products (e.g., piperidine derivatives) using LC-MS. Adjust formulation to include stabilizers (e.g., antioxidants) if needed.
Advanced: What are best practices for data management in studies involving this compound?
Methodological Answer:
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to document synthesis protocols and spectral data .
- Metadata Tagging : Assign unique identifiers (e.g., CAS number) to datasets for cross-referencing in public databases (PubChem, Reaxys) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
